

The Promising Therapeutic Landscape of Benzothiazole Derivatives: A Comparative Performance Review

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Compound of Interest		
	1-(3-Ethyl-5-methoxy-1,3-	
Compound Name:	benzothiazol-2-ylidene)propan-2-	
	one	
Cat. No.:	B120241	Get Quote

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. While specific data on **1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one** remains limited in publicly accessible literature, a comprehensive review of related benzothiazole derivatives reveals significant potential in antimicrobial and anticancer applications, primarily through the inhibition of key cellular kinases.

Benzothiazole, a bicyclic heterocyclic compound, serves as a cornerstone for the design of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This versatility has led to the development of FDA-approved drugs containing the benzothiazole moiety, such as quizartinib, a receptor tyrosine kinase inhibitor.[2]

This guide provides a comparative overview of the performance of various benzothiazole derivatives, drawing from experimental data in recent literature to inform future drug discovery and development efforts.





Comparative Performance of Benzothiazole Derivatives

The therapeutic efficacy of benzothiazole derivatives is intricately linked to the nature and position of their substituents. Researchers have extensively explored modifications to the benzothiazole core to enhance potency and selectivity against various biological targets.

Antimicrobial Activity

Benzothiazole derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4][5] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[3][6]

Compound Class	Target Organism(s)	Key Performance Metric (MIC/IC50)	Reference
Isatin-benzothiazole hybrids	E. coli, P. aeruginosa	MIC = 3.1 μg/ml (E. coli), 6.2 μg/ml (P. aeruginosa) for compound 41c	[1]
Amino-benzothiazole Schiff bases	E. coli, P. aeruginosa	MIC = 15.62 μg/ml for compounds 46a and 46b	[1]
Furan-benzothiazole derivatives	S. cerevisiae	MIC = 1.6 μ M for compound 107b	[1]
N- arylsulfonylpyridone- benzothiazoles	S. aureus	MIC = 0.025 mM for compound 16c	[6]

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a major focus of current research, with many compounds demonstrating potent inhibitory activity against various cancer cell lines.[7][8] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2][9][10]



Compound Class	Target Cell Line(s)	Key Performance Metric (IC50/GI50)	Target Pathway/Kinas e	Reference
Pyrimidine-based benzothiazoles	HeLa, HCT116, PC-3, MDA-MB- 231	IC50 = 0.45 μM (HeLa), 0.70 μM (HCT116), 0.92 μM (PC-3) for compound 10s	CDK2	[9]
Chromone- benzothiazole hybrids	HCT116, HeLa	Dose-response studies for compounds 2c, 7h, and 7l showing ≤50% viability at 10 µM	ATR Kinase	[2]
Phenyl sulfonyl- thiazole derivatives	B-RAFV600E mutated melanoma cells	$IC50 = 23.1 \pm 1.2$ nM for Compound 40	B-RAFV600E Kinase	[11]
Substituted benzothiazole derivatives	60 human tumor cell lines	GI50 ranging from 0.683 to 4.66 μM/L for compound 4	Not specified	[7]

Experimental Protocols

The evaluation of benzothiazole derivatives' performance relies on a suite of standardized in vitro assays. Understanding these methodologies is crucial for interpreting and comparing the reported data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity and is typically determined using the broth microdilution method.



Workflow for MIC Determination:



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Workflow for MTT Assay:



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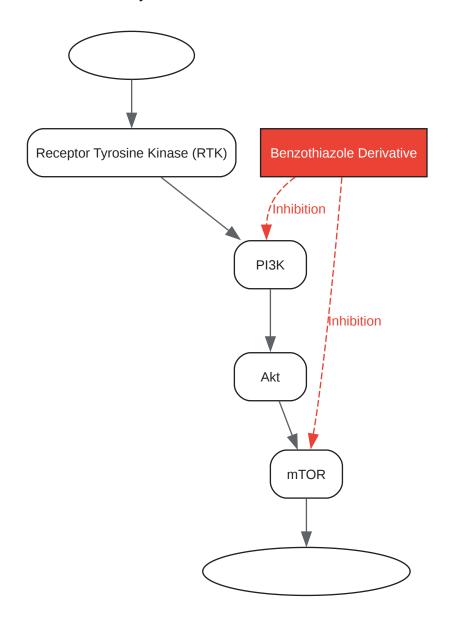
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Signaling Pathways Targeted by Benzothiazole Derivatives



A significant portion of the anticancer activity of benzothiazole derivatives can be attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.

Simplified Kinase Inhibition Pathway:



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Conclusion

The benzothiazole scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights their significant



potential as both antimicrobial and anticancer agents. While a direct performance comparison for **1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one** is not currently possible due to a lack of specific data, the broader family of benzothiazole compounds offers a wealth of information to guide future research. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective benzothiazole-based drugs.

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